molecular formula C19H14N2O3 B2779603 2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2109409-76-7

2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2779603
CAS No.: 2109409-76-7
M. Wt: 318.332
InChI Key: PSVABWNRYDCRFP-UHFFFAOYSA-N
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Description

2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C19H14N2O3 and its molecular weight is 318.332. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H14N2O3
  • Molecular Weight : 318.33 g/mol
  • CAS Number : [Not specified in the provided sources]

Research indicates that compounds with similar structures, particularly those containing quinoline and isoindole moieties, exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes or pathways in cellular processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance:

  • A study demonstrated that derivatives related to quinoline can induce apoptosis in cancer cell lines such as MCF-7 and Panc-1, with one derivative achieving an IC50 of 1.2 µM against MCF-7 cells. This was associated with cell cycle arrest at the G2/M phase and activation of apoptotic markers such as Caspase-3 and BAX .

Antimicrobial Activity

Quinoline derivatives have also shown significant antimicrobial activity. In a comparative study:

  • Compounds similar to this compound were tested against various bacterial strains. The results indicated that these compounds possess broad-spectrum antibacterial activity without functioning through the typical DNA gyrase inhibition mechanism seen in fluoroquinolones .

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation .
AntimicrobialExhibits broad-spectrum antibacterial properties; does not inhibit DNA gyrase .
Anti-inflammatoryPotentially reduces inflammation markers (specific studies needed) .

Case Studies

  • Study on Anticancer Properties :
    • A derivative similar to the target compound was synthesized and tested for its ability to inhibit cancer cell growth. The results showed significant cytotoxic effects with specific pathways involved in apoptosis being activated .
  • Antimicrobial Evaluation :
    • Another study evaluated a series of quinolone derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications to the quinoline structure enhanced antibacterial potency .

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities associated with this compound.
  • Detailed mechanisms underlying its anticancer and antimicrobial effects.
  • Potential for clinical applications as a therapeutic agent.

Properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-11-6-7-16-12(8-11)9-13(17(22)20-16)10-21-18(23)14-4-2-3-5-15(14)19(21)24/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVABWNRYDCRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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